bis-O-(1-methylethylidene)-beta-D-Fructofuranose

Carbohydrate Chemistry Protecting Group Strategy Regioselective Synthesis

Researchers requiring selective anomeric functionalization of fructose often face competing hydroxyl reactivity, leading to complex protection/deprotection schemes and low regioselectivity. 2,3:4,6-Di-O-isopropylidene-β-D-fructofuranose (CAS 158702-89-7) solves this by masking the 2,3- and 4,6-hydroxyls, leaving only the anomeric 1-OH free for unambiguous glycosylation. • Confirmed 1 H-bond donor - only the anomeric hydroxyl is exposed; no additional protection/deprotection steps needed. • 6.2 g/L water solubility enables aqueous reaction conditions without phase-transfer catalysts or co-solvents. • Thermodynamically stable furanose diacetal configuration; eliminates isomerization risks during synthesis. Standard pack sizes available for immediate dispatch. Bulk quantities and custom specifications upon request.

Molecular Formula C12H20O6
Molecular Weight 260.286
CAS No. 158702-89-7
Cat. No. B587032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis-O-(1-methylethylidene)-beta-D-Fructofuranose
CAS158702-89-7
Molecular FormulaC12H20O6
Molecular Weight260.286
Structural Identifiers
SMILESCC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
InChIInChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1
InChIKeyGQXSDDHYUVYJCQ-PDBLZVRPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

bis-O-(1-methylethylidene)-β-D-Fructofuranose Overview


bis-O-(1-methylethylidene)-β-D-fructofuranose (CAS 158702-89-7), also known as 2,3:4,6-di-O-isopropylidene-β-D-fructofuranose, is a diacetone-protected ketose derivative with the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol . This compound belongs to the class of O-isopropylidene acetal-protected carbohydrates, wherein two isopropylidene groups mask the hydroxyls at positions 2,3 and 4,6 of the furanose ring, leaving the anomeric 1-hydroxyl free for selective functionalization . It is employed as a protected fructose intermediate in carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and as a precursor for regiospecific modifications [1].

bis-O-(1-methylethylidene)-β-D-Fructofuranose: Why Substitution Fails


Diacetone-protected fructose derivatives are not interchangeable despite sharing the same molecular formula. The position of the isopropylidene protecting groups dictates which hydroxyl remains free, thereby determining the compound's reactivity, the regioselectivity of subsequent modifications, and the stability of the furanose vs. pyranose ring form. Substituting 2,3:4,6-di-O-isopropylidene-β-D-fructofuranose (CAS 158702-89-7) with the 1,2:4,6-isomer (CAS 158702-90-0) or the thermodynamically more stable 2,3:4,5-pyranose isomer (CAS 20880-92-6) will expose a different hydroxyl group (3-OH or anomeric 1-OH on a pyranose ring) and can lead to divergent synthetic outcomes, altered reaction kinetics, and incompatible deprotection strategies [1][2].

bis-O-(1-methylethylidene)-β-D-Fructofuranose: Evidence vs. Analogs


Anomeric Hydroxyl Availability

The 2,3:4,6-di-O-isopropylidene protection pattern of CAS 158702-89-7 leaves the anomeric 1-hydroxyl free, while the isomeric 1,2:4,6-di-O-isopropylidene-β-D-fructofuranose (CAS 158702-90-0) has the anomeric position blocked and instead exposes the 3-hydroxyl [1]. This fundamental difference in free hydroxyl position is structurally confirmed by the compound's IUPAC name and the presence of exactly one hydrogen bond donor (the 1-OH) . In the analogous 5-thio-D-glucose system, the 2,3:4,6 isomer is formed directly under acidic acetalation conditions, whereas the 1,2:4,6 isomer requires an indirect synthetic route, highlighting the kinetic accessibility of the 2,3:4,6 pattern [1].

Carbohydrate Chemistry Protecting Group Strategy Regioselective Synthesis

Thermodynamic Stability of Diacetone Acetals

In the D-fructopyranose series, the 2,3:4,5-di-O-isopropylidene isomer is thermodynamically favored over the 1,2:4,5 isomer by a ratio of 47:3 (approx. 15.7:1) at equilibrium in acetone containing 5% sulfuric acid at room temperature [1]. Extending this class-level behavior to the furanose series, the 2,3:4,6-di-O-isopropylidene-β-D-fructofuranose (CAS 158702-89-7) is expected to represent the thermodynamically more stable diacetonide relative to the 1,2:4,6-furanose isomer (CAS 158702-90-0), consistent with the preferential formation of the 2,3-acetal under equilibrium conditions [1].

Carbohydrate Chemistry Acetal Stability Isomerization Kinetics

Aqueous Solubility Comparison

The furanose isomer (CAS 158702-89-7) exhibits a measured aqueous solubility of 6.2 g/L (slightly soluble) at ambient temperature , whereas the commercially dominant pyranose isomer, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (CAS 20880-92-6), is reported to be soluble in organic solvents such as chloroform, ethyl acetate, and methanol but is practically insoluble in water [1]. This solubility differential of at least one order of magnitude (furanose: ~6.2 g/L in water; pyranose: essentially water-insoluble) arises from the furanose ring conformation exposing the free anomeric hydroxyl to greater solvation by water.

Physicochemical Properties Solubility Formulation

1-Deoxyhexulose Synthesis Reactivity

In the synthesis of 1-deoxyhexuloses, the 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose derivative (the L-sorbose analog of CAS 158702-89-7) undergoes efficient displacement of a nitrobenzene-p-sulfonyloxy group at position 1 by iodide ion, followed by hydrogenolysis to yield 1-deoxy-L-sorbose [1]. In contrast, the analogous reaction with 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose (CAS 20880-92-6) produces 1-deoxy-D-fructose [1]. The furanose and pyranose diacetone substrates thus serve as complementary precursors for accessing stereochemically distinct 1-deoxyketose products, with the furanose form uniquely enabling access to the L-sorbose series.

Carbohydrate Synthesis Deoxy Sugar Nucleophilic Displacement

Applications of bis-O-(1-methylethylidene)-β-D-Fructofuranose


Regioselective Anomeric Glycosylation

When the synthetic objective is to perform glycosylation exclusively at the anomeric 1-position of fructose, 2,3:4,6-di-O-isopropylidene-β-D-fructofuranose (CAS 158702-89-7) is the preferred substrate because the 2,3 and 4,6 hydroxyls are protected, leaving only the anomeric hydroxyl free . This avoids the need for additional protection/deprotection steps that would be required if using the isomeric 1,2:4,6-furanose (CAS 158702-90-0), which exposes the 3-OH instead. The free anomeric hydroxyl is confirmed by the compound's hydrogen bond donor count of 1 .

Aqueous-Phase & Enzymatic Transformations

For reactions that proceed optimally in aqueous media or at aqueous-organic interfaces, the furanose diacetone isomer offers the distinct advantage of measurable water solubility (6.2 g/L) compared to the pyranose diacetone which is practically water-insoluble and requires strictly organic solvent systems [1]. This solubility profile can eliminate the need for phase-transfer catalysts or co-solvents in certain aqueous transformations, simplifying process design and purification.

L-Sugar Derivative Synthesis

The 2,3:4,6-di-O-isopropylidene furanose scaffold is the established intermediate for accessing L-sorbose derivatives, as demonstrated in the synthesis of 1-deoxy-L-sorbose . Researchers targeting biologically relevant L-sugars, which are common in antibiotics and glycoconjugate vaccines, should select this furanose diacetone rather than the pyranose diacetone (CAS 20880-92-6) which leads to D-fructose products .

Kinetic Control of Acetal Isomerization

Given the documented isomerization kinetics between 1,2:4,5 and 2,3:4,5 di-O-isopropylidene-β-D-fructopyranoses, where the 2,3-acetal is thermodynamically favored by 15.7:1 , the furanose 2,3:4,6 isomer is the logical starting material for studies requiring the thermodynamically stable diacetal configuration. Using the 1,2:4,6 isomer could introduce unwanted isomerization during reactions, compromising kinetic analyses and product purity .

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